molecular formula C15H13FO B3385969 2-(4-Fluorophenyl)-1-p-tolyl-ethanone CAS No. 684270-36-8

2-(4-Fluorophenyl)-1-p-tolyl-ethanone

Cat. No. B3385969
CAS RN: 684270-36-8
M. Wt: 228.26 g/mol
InChI Key: ZVXZTZFHRJQQCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions. For instance, the synthesis of “2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile” involves a ‘green protocol’ and is characterized based on its elemental, detailed spectral, and X-ray crystallographic analyses .


Molecular Structure Analysis

The molecular structure of related compounds like “2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile” has been studied using DFT-B3LYP/6-311++G (d,p) method . The equilibrium geometry of α-aminonitrile has been obtained and analyzed .


Chemical Reactions Analysis

The chemical reactions involving related compounds are complex and often involve multiple steps. For example, the reaction of “4-Fluorophenylacetonitrile” with other reagents can lead to a variety of products .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “2-(4-Fluorophenyl)ethylamine” have been studied. It’s a combustible liquid that causes severe skin burns and eye damage .

Safety and Hazards

Safety data sheets indicate that related compounds like “2-(4-Fluorophenyl)ethylamine” are harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on the alteration of conformational landscapes in molecules through fluorination . This could lead to the design of new drugs with modified physicochemical characteristics and increased pharmaceutical effectiveness .

properties

IUPAC Name

2-(4-fluorophenyl)-1-(4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c1-11-2-6-13(7-3-11)15(17)10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXZTZFHRJQQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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